Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is a chemical compound with the molecular formula C9H10N2O.2ClH. It is a solid substance with a molecular weight of 235.11 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a pyridine ring, making it a valuable compound in various fields of scientific research.
Scientific Research Applications
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride involves several steps. One common method is the reaction of azetidine with pyridin-2-ylmethanone under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield pyridin-2-ylmethanone derivatives, while reduction may yield azetidine derivatives .
Mechanism of Action
The mechanism of action of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring structure and have similar chemical properties.
Pyridine derivatives: These compounds share the pyridine ring structure and have similar biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in similar applications.
The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYVIKULPZBXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.